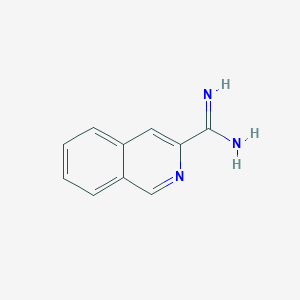
Isoquinoline-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-3-carboximidamide is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N3 It is a derivative of isoquinoline, a structure that consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of isoquinoline with cyanamide under acidic conditions. The reaction typically proceeds as follows:
- Isoquinoline is treated with cyanamide in the presence of hydrochloric acid.
- The mixture is heated to promote the formation of this compound hydrochloride.
- The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the employment of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert this compound to isoquinoline-3-carboxamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Isoquinoline-3-carboxylic acid.
Reduction: Isoquinoline-3-carboxamide.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isoquinoline-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Isoquinoline derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of isoquinoline-3-carboximidamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Isoquinoline-3-carboximidamide can be compared with other similar compounds such as:
Isoquinoline-3-carboxylic acid: This compound is an oxidized form of this compound and has different reactivity and applications.
Isoquinoline-3-carboxamide: A reduced form of this compound, it exhibits distinct chemical properties and uses.
Quinoline derivatives: These compounds share a similar structure but differ in the position of the nitrogen atom and the types of functional groups attached.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
isoquinoline-3-carboximidamide |
InChI |
InChI=1S/C10H9N3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H3,11,12) |
InChI Key |
COZAVZGBNOTONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



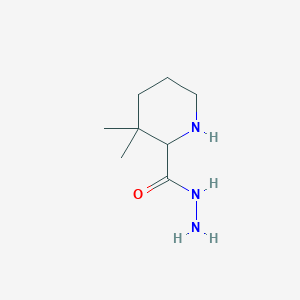

![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
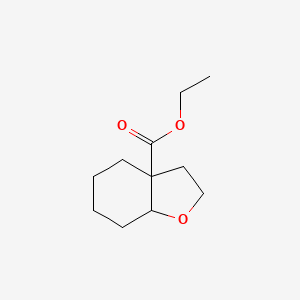
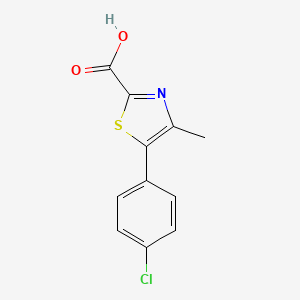
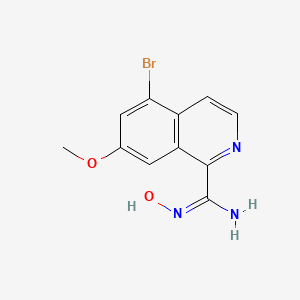
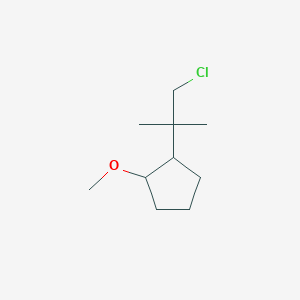


![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
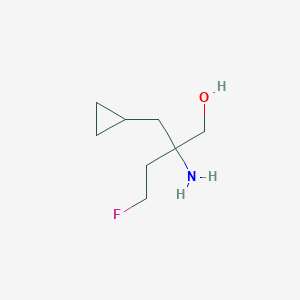
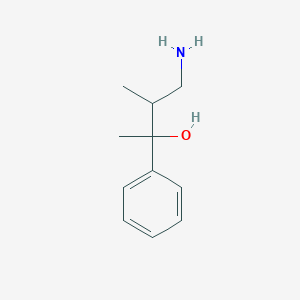
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
